molecular formula C19H16N2O2S2 B2517007 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396687-44-7

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2517007
CAS No.: 1396687-44-7
M. Wt: 368.47
InChI Key: ILBMSYIELIHHFO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound featuring a carboxamide group substituted with furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl moieties. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antimicrobial effects . The compound’s molecular formula is C₁₉H₁₇N₂O₂S₂, with a molecular weight of 355.4 g/mol .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c22-19(18-20-16-7-1-2-8-17(16)25-18)21(13-14-5-3-11-23-14)10-9-15-6-4-12-24-15/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBMSYIELIHHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of benzo[d]thiazole-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Reaction ConditionsReagentsProduct(s)YieldSource
Acidic (HCl, H<sub>2</sub>O)6M HCl, reflux, 12 hours2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid~75%
Basic (NaOH, EtOH)2M NaOH, 80°C, 8 hoursSodium salt of the carboxylic acid + (tetrahydrofuran-2-yl)methylamine~68%
  • Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

  • Key Insight : The tetrahydrofuran-methyl group enhances solubility in polar aprotic solvents, accelerating hydrolysis .

Electrophilic Substitution at the Thiazolo-Pyridazinone Core

The electron-rich thiazole ring undergoes electrophilic substitution, particularly at the C3 position.

Reaction TypeReagentsConditionsProduct(s)SelectivitySource
BrominationBr<sub>2</sub>, DCM0°C, 2 hours3-Bromo-thiazolo[4,5-d]pyridazinone derivative>90%
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>50°C, 4 hours3-Nitro-thiazolo[4,5-d]pyridazinone derivative~80%
  • Steric Effects : The 4-ethylphenyl group at C7 directs substitution to the less hindered C3 position .

  • Catalysis : Lewis acids (e.g., FeCl<sub>3</sub>) improve regioselectivity .

Oxidation of the 4-Ethylphenyl Substituent

The ethyl group on the phenyl ring is susceptible to oxidation under strong conditions.

Oxidizing AgentConditionsProduct(s)YieldSource
KMnO<sub>4</sub>H<sub>2</sub>O, 100°C, 6 hours4-Carboxyphenyl-thiazolo[4,5-d]pyridazinone derivative~60%
CrO<sub>3</sub>Acetic acid, 80°C, 8 hours4-Acetylphenyl intermediate (further oxidized to carboxylic acid)~45%
  • Limitation : Over-oxidation risks necessitate precise temperature control .

Ring-Opening of the Tetrahydrofuran Group

The tetrahydrofuran (THF) ring undergoes acid-catalyzed ring-opening reactions.

Acid CatalystConditionsProduct(s)YieldSource
H<sub>2</sub>SO<sub>4</sub>Conc., RT, 24 hoursLinear diol derivative via cleavage of the THF ether~85%
HCl (gas)DCM, 0°C, 6 hoursChlorinated THF-methyl intermediate~70%
  • Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to nucleophilic attack by water or chloride .

Nucleophilic Aromatic Substitution

The pyridazinone core participates in nucleophilic substitutions under forcing conditions.

NucleophileConditionsProduct(s)YieldSource
NH<sub>3</sub>NH<sub>3</sub>, CuSO<sub>4</sub>, 120°C, 24 hours5-Amino-pyridazinone derivative~50%
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 hours5-Phenylthio-pyridazinone derivative~65%

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a furan moiety, a thiophene side chain, and a benzo[d]thiazole core. The synthesis typically involves multi-step organic reactions, starting with the preparation of benzo[d]thiazole-2-carboxylic acid, which is converted into an acid chloride and then reacted with the appropriate amine under basic conditions to yield the desired carboxamide.

Synthetic Route Overview

  • Synthesis of benzo[d]thiazole-2-carboxylic acid.
  • Conversion to acid chloride using thionyl chloride.
  • Reaction with N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine under basic conditions.

Medicinal Chemistry

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibits significant potential in drug discovery, particularly for its antimicrobial and anticancer properties.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes, leading to cell death.
  • Anticancer Potential : The compound has shown promise as an anticancer agent by inhibiting specific enzymes related to cancer progression. Its structural components allow for interactions with molecular targets such as enzymes and receptors involved in tumor growth .
  • Anti-inflammatory Effects : This compound may modulate inflammatory responses by inhibiting key pathways involved in inflammation, such as the NF-kB signaling pathway.

Materials Science

In materials science, this compound can serve as a building block for synthesizing advanced materials with unique properties:

  • Conductive Polymers : Its structural features may be utilized in developing conductive polymers for electronic applications.
  • Coatings : The compound could be incorporated into coatings that require specific chemical or physical properties, enhancing durability or functionality.

Case Studies

Several studies have investigated the applications and effects of this compound:

  • Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent in treating infections .
  • Anticancer Research : In vitro studies have indicated that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development as an anticancer drug.
  • Material Development : Ongoing research is exploring the use of this compound in creating new materials with enhanced electrical properties suitable for electronic devices.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan and thiophene rings could facilitate binding to these targets through π-π interactions, hydrogen bonding, or other non-covalent interactions. The benzo[d]thiazole moiety may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Core Modifications

  • N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (Compound 4 in ): Substituent Difference: Replaces the furan-2-ylmethyl group with a pyrazole moiety. Key Insight: The pyrazole group may introduce steric hindrance or alter electronic properties compared to the furan, impacting target interactions.
  • N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (Compound 14 in ): Substituent Difference: Features a naphthalene group instead of furan/thiophene. Synthetic Yield: 21%, suggesting challenges in incorporating bulky aromatic substituents .

Heterocyclic Variations

  • N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Core Difference: Replaces benzothiazole with a thiazole ring.

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a furan moiety, a thiophene side chain, and a benzo[d]thiazole core. Its synthesis typically involves multi-step organic reactions, starting with the preparation of benzo[d]thiazole-2-carboxylic acid, which is converted into an acid chloride and then reacted with a specific amine under basic conditions to yield the carboxamide.

Synthetic Route Overview:

  • Step 1: Synthesis of benzo[d]thiazole-2-carboxylic acid.
  • Step 2: Conversion to acid chloride using thionyl chloride.
  • Step 3: Reaction with N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine.

2. Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description References
Antimicrobial Exhibits significant activity against various bacteria and fungi, with some derivatives outperforming standard antibiotics.
Antimalarial Shows potential against Plasmodium falciparum, with structure-activity relationship (SAR) studies indicating modifications that enhance potency.
Antitumor Thiazole derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
Urease Inhibition Some compounds in this class are effective urease inhibitors, which could have implications in treating infections caused by urease-producing bacteria.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. The presence of electron-withdrawing groups enhances binding affinity through π–π interactions and hydrogen bonding .

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption: It may alter membrane integrity in microbial cells, leading to cell death.

4. Case Studies and Research Findings

Recent studies have highlighted the effectiveness of thiazole derivatives in various biological assays:

  • Antimicrobial Activity: A study demonstrated that certain thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard treatments .
  • Antimalarial Studies: SAR analysis revealed that modifications at the N-aryl amide group significantly impacted antimalarial potency against the chloroquine-sensitive strain of Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups at specific positions showed enhanced activity .
  • Cytotoxicity Evaluation: Thiazole compounds were tested against various cancer cell lines, revealing IC50 values indicating their potential as anticancer agents. Notably, some compounds showed selectivity towards cancer cells while being less toxic to normal human liver cells (HepG2) .

5.

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities and potential therapeutic applications. Continued research focusing on its mechanisms of action and optimization through synthetic modifications could lead to the development of novel therapeutic agents targeting infectious diseases and cancer.

Q & A

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?

The synthesis typically involves multi-step reactions:

  • Step 1: Convert benzo[d]thiazole-2-carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) .
  • Step 2: Couple the acid chloride with N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine under alkaline conditions (e.g., triethylamine in DCM or DMF) .
  • Critical parameters: Control reaction temperature (0–25°C), stoichiometric ratios (1:1.2 acid chloride:amine), and solvent purity to minimize side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm for thiophene/furan/benzothiazole) and carboxamide protons (δ ~10 ppm) .
  • FT-IR: Confirm C=O stretch (~1670 cm⁻¹ for amide) and heterocyclic C-S/C-O vibrations .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns to confirm molecular weight .

Q. What are the known biological targets of benzothiazole-carboxamide derivatives?

Similar compounds interact with:

  • Enzymes: Tyrosine kinases, cytochrome P450 .
  • Receptors: G-protein-coupled receptors (GPCRs) implicated in cancer and inflammation .
  • Pathways: Apoptosis (Bcl-2 modulation) and oxidative stress response (Nrf2/ARE) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of thiophene and furan substituents?

  • Methodology: Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites .
  • Applications: Predict sites for electrophilic substitution (e.g., thiophene C5) or oxidation susceptibility of the furan ring .

Q. What experimental strategies resolve contradictions in reported biological activities of similar compounds?

  • Comparative assays: Test the compound against standardized panels (e.g., NCI-60 cancer cell lines) alongside controls like doxorubicin .
  • Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., if activity is lost in kinase-deficient cells) .
  • Structural analogs: Synthesize derivatives with modified substituents (e.g., halogenated thiophene) to isolate structure-activity relationships (SAR) .

Q. How to design a SAR study to optimize bioactivity and minimize toxicity?

  • Modifications: Vary substituents on the benzothiazole (e.g., electron-withdrawing groups at C6) or alkyl chain length between thiophene and carboxamide .
  • Assays:
  • In vitro: Cytotoxicity (MTT assay), metabolic stability (microsomal incubation) .
  • In vivo: Pharmacokinetics (plasma half-life) and tissue distribution in rodent models .

Q. What computational/experimental approaches study its potential in organic electronics?

  • DFT: Calculate charge transfer integrals and reorganization energy to assess semiconductor properties .
  • Spectroelectrochemistry: Monitor π-π* transitions during doping to evaluate electrochromic behavior .
  • Device fabrication: Test hole/electron mobility in thin-film transistors (OFETs) .

Q. How to assess stability under varying pH and temperature conditions?

  • Accelerated stability studies: Incubate the compound at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolyzed amide) .
  • pH-dependent stability: Use buffered solutions (pH 1–10) and track half-life via UV-Vis spectroscopy .

Contradictions and Methodological Considerations

  • Biological activity discrepancies: Some studies report antimicrobial activity (), while others highlight anticancer effects (). Resolve by testing under uniform conditions (e.g., same cell lines, MIC vs. IC50 metrics).
  • Synthetic yields: Variations in coupling efficiency (40–85%) may arise from amine nucleophilicity; optimize using activating agents like HOBt/DCC .

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